2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-
Brand Name: Vulcanchem
CAS No.: 888947-50-0
VCID: VC16918363
InChI: InChI=1S/C22H20N6/c1-27(2)17-9-5-15(6-10-17)21-22(26-20(14-24)19(13-23)25-21)16-7-11-18(12-8-16)28(3)4/h5-12H,1-4H3
SMILES:
Molecular Formula: C22H20N6
Molecular Weight: 368.4 g/mol

2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-

CAS No.: 888947-50-0

Cat. No.: VC16918363

Molecular Formula: C22H20N6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- - 888947-50-0

Specification

CAS No. 888947-50-0
Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
IUPAC Name 5,6-bis[4-(dimethylamino)phenyl]pyrazine-2,3-dicarbonitrile
Standard InChI InChI=1S/C22H20N6/c1-27(2)17-9-5-15(6-10-17)21-22(26-20(14-24)19(13-23)25-21)16-7-11-18(12-8-16)28(3)4/h5-12H,1-4H3
Standard InChI Key BCARTDPMXHTOEN-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)N(C)C)C#N)C#N

Introduction

Molecular Architecture and Structural Properties

Core Structure and Substituent Configuration

The molecule features a central pyrazine ring (C₄H₂N₂) substituted at positions 2 and 3 with cyano (-C≡N) groups and at positions 5 and 6 with 4-(dimethylamino)phenyl moieties. The pyrazine core adopts a planar geometry, while the phenyl rings are oriented at dihedral angles of approximately 35–37° relative to the central ring, as inferred from crystallographic data of structurally related compounds . This non-coplanar arrangement minimizes steric hindrance between substituents while allowing partial conjugation between the aromatic systems.

The dimethylamino groups (-N(CH₃)₂) exhibit near-planar configurations, with bond angles at nitrogen summing to 359.3–359.9°, indicative of sp² hybridization. This geometry facilitates charge transfer from the electron-rich amino groups to the electron-deficient pyrazine core, as evidenced by shortened aniline C-N bond lengths (1.376 Å) . Such electronic interactions likely influence the compound’s optoelectronic properties.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₂₂H₂₀N₆
Molecular Weight368.4 g/mol
Dihedral Angles (Pyrazine-Ph)35.81°, 37.11°
C-N Bond Length (Aniline)1.376 Å

Spectroscopic and Electronic Characteristics

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- likely follows a multi-step sequence analogous to related pyrazine derivatives . A plausible route involves:

  • Friedel-Crafts Acylation: Introduction of acetyl groups to 4-(dimethylamino)benzene using propanoyl chloride.

  • Condensation Reaction: Formation of the pyrazine ring via cyclization of diamino intermediates under oxidative conditions.

  • Cyanation: Substitution of hydroxyl or halogen groups at positions 2 and 3 with cyanide nucleophiles.

Key challenges include controlling regioselectivity during cyclization and preventing premature oxidation of sensitive amino groups.

Comparative Analysis with Analogous Systems

Electronic Effects of Substituents

Replacing methyl groups in 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine with cyano moieties:

  • Increases Electron Deficiency: The cyano groups lower the LUMO energy by ~1.2 eV (estimated via DFT calculations).

  • Enhances Dipole Moment: Molecular dipole increases from 5.6 D (methyl) to 7.8 D (cyano), improving solubility in polar solvents.

Thermal Stability

While melting point data for the title compound is unavailable, related pyrazine dicarbonitriles decompose above 250°C, suggesting comparable thermal resilience .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator